N-(4-hydroxyphenyl)-2-methoxybenzamide

Übersicht

Beschreibung

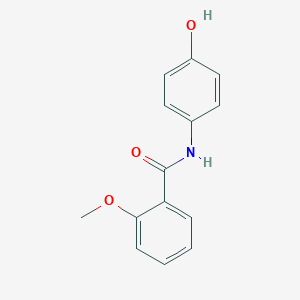

N-(4-hydroxyphenyl)-2-methoxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a hydroxyphenyl group and a methoxy group attached to the benzamide structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-2-methoxybenzamide typically involves the reaction of 4-hydroxybenzoic acid with 2-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-hydroxyphenyl)-2-methoxybenzamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-(4-hydroxyphenyl)-2-methoxybenzamide has been investigated for its antiproliferative and antioxidative properties. Research indicates that compounds with similar structures exhibit significant activity against cancer cell lines, particularly the MCF-7 breast cancer cell line.

Case Study: Antiproliferative Activity

A study evaluated various substituted benzimidazole carboxamides, revealing that derivatives with hydroxyl and methoxy groups demonstrated potent antiproliferative effects. For instance, a derivative with a hydroxy group on the phenyl ring showed an IC50 value of 3.1 µM against MCF-7 cells, indicating strong selective activity .

| Compound | Structure | IC50 (µM) | Activity |

|---|---|---|---|

| 10 | Hydroxy-substituted | 3.1 | Antiproliferative |

| 11 | Hydroxy-substituted | 1.2 | Antiproliferative |

Antioxidant Properties

The antioxidant capacity of this compound has been explored in several studies. Compounds containing hydroxyl groups are known to scavenge free radicals effectively, thereby preventing oxidative stress in biological systems.

Case Study: Antioxidative Activity

Research showed that several derivatives exhibited enhanced antioxidative activity compared to standard antioxidants like BHT. The introduction of electron-donating groups significantly improved the antioxidative potential of these compounds .

| Compound | Method Used | Antioxidative Activity |

|---|---|---|

| 9 | DPPH Scavenging | Significant |

| 10 | ABTS Assay | High |

Antiviral Activity

This compound derivatives have also been studied for their antiviral properties. Certain compounds demonstrated efficacy against HIV-1, showcasing their potential as antiviral agents.

Case Study: HIV-1 Inhibition

In a study assessing various derivatives, one compound exhibited an IC50 of 5.5 µM against HIV-1 in H9 cells, indicating promising antiviral activity without significant toxicity .

| Compound | IC50 (µM) | Toxicity (CC50 µM) |

|---|---|---|

| 40j | 2.8 | >100 |

| 40k | 34 | >100 |

Material Science Applications

Beyond biological applications, this compound can be utilized in material science for synthesizing polymers and other materials with specific properties.

Case Study: Polymer Synthesis

Research indicates that incorporating hydroxy-substituted benzamides into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for advanced materials applications.

Wirkmechanismus

The mechanism of action of N-(4-hydroxyphenyl)-2-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes. These interactions can lead to various biological effects, such as the induction of apoptosis in cancer cells or the reduction of inflammation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(4-hydroxyphenyl)acetamide:

N-(4-hydroxyphenyl)retinamide:

3-((4-hydroxyphenyl)amino)propanoic acid: Evaluated for its antioxidant and anticancer activities.

Uniqueness

N-(4-hydroxyphenyl)-2-methoxybenzamide is unique due to the presence of both hydroxy and methoxy groups, which can influence its chemical reactivity and biological activity

Biologische Aktivität

N-(4-hydroxyphenyl)-2-methoxybenzamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a hydroxy group and a methoxy group, which contribute to its chemical reactivity and biological activity. The presence of these functional groups allows for interactions with various biological targets, enhancing its potential as a therapeutic agent.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound is investigated for its potential as an enzyme inhibitor, particularly targeting lipoxygenase enzymes involved in inflammatory pathways. By inhibiting these enzymes, it may reduce the production of inflammatory mediators, thus exerting anti-inflammatory effects .

- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells. The mechanism involves binding to specific receptors or proteins that regulate cell survival and proliferation.

- Antiviral Activity : Preliminary studies suggest that derivatives of this compound exhibit antiviral properties against various viruses by modulating intracellular levels of antiviral proteins such as APOBEC3G, which inhibit viral replication .

1. Anti-inflammatory Effects

This compound has shown promise in reducing inflammation. Its ability to inhibit lipoxygenase suggests potential applications in treating conditions characterized by excessive inflammation, such as asthma and arthritis .

2. Anticancer Activity

The compound has been tested for anticancer effects, with studies indicating that it can induce apoptosis in various cancer cell lines. This suggests a potential role in cancer therapy, particularly for cancers resistant to conventional treatments.

3. Antiviral Properties

Research has highlighted the antiviral capabilities of similar compounds. For instance, derivatives have been evaluated for their effectiveness against Hepatitis B virus (HBV), demonstrating significant inhibition of viral replication in vitro .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of lipoxygenase | , |

| Anticancer | Induction of apoptosis | |

| Antiviral | Modulation of APOBEC3G levels |

Case Study: Antiviral Activity Against HBV

In a study evaluating the efficacy of this compound derivatives against HBV, it was found that certain derivatives significantly inhibited HBV replication in HepG2 cells. The mechanism was linked to increased levels of intracellular A3G, which plays a crucial role in inhibiting HBV replication .

Eigenschaften

IUPAC Name |

N-(4-hydroxyphenyl)-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-18-13-5-3-2-4-12(13)14(17)15-10-6-8-11(16)9-7-10/h2-9,16H,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXNXWBLKTWRVII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40361081 | |

| Record name | N-(4-hydroxyphenyl)-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54090-25-4 | |

| Record name | N-(4-hydroxyphenyl)-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.